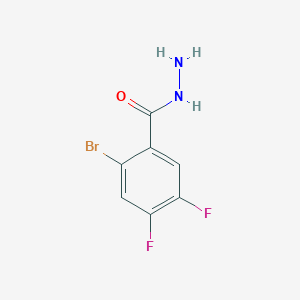

2-Bromo-4,5-difluorobenzohydrazide

Description

Properties

Molecular Formula |

C7H5BrF2N2O |

|---|---|

Molecular Weight |

251.03 g/mol |

IUPAC Name |

2-bromo-4,5-difluorobenzohydrazide |

InChI |

InChI=1S/C7H5BrF2N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) |

InChI Key |

HNZKRKKFYBTGLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-difluorobenzohydrazide typically involves the reaction of 2-Bromo-4,5-difluorobenzoic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Bromo-4,5-difluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-difluorobenzohydrazide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The hydrazide group can be oxidized to form corresponding azides or other derivatives.

Reduction: The compound can be reduced to form amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic substitution: Products include azides, nitriles, and other substituted derivatives.

Oxidation: Products include azides and other oxidized forms.

Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

2-Bromo-4,5-difluorobenzohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: It is used in the development of novel materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibitors and other biological interactions.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4,5-difluorobenzoic acid (CAS 64695-84-7)

- Molecular Formula : C₇H₃BrF₂O₂

- Molecular Weight : 236.998 g/mol

- Key Properties : Melting point 118–122°C, boiling point ~291°C, low volatility (vapor pressure ≈0 mmHg at 25°C) .

- Applications : Intermediate in pharmaceuticals and agrochemicals; bromine and fluorine enhance metabolic stability and bioactivity in drug candidates .

- Synthesis : Derived from halogenation of difluorobenzoic acid precursors, though exact methods are proprietary .

5-Bromo-2,4-difluorobenzoic acid (CAS disclosed in )

- Molecular Formula : C₇H₃BrF₂O₂ (isomer of 2-Bromo-4,5-difluorobenzoic acid).

- Synthesis : Produced via bromination of 2,4-difluorobenzonitrile in aqueous H₂SO₄, yielding 93–99% purity .

- Differentiation : Regiochemical placement of bromine (position 5 vs. 2) alters electronic effects and reactivity patterns, impacting applications in regioselective syntheses .

2-Bromo-4,6-dinitroaniline ()

- Molecular Formula : C₆H₄BrN₃O₄

- Key Properties : High polarity (causes GC peak tailing), mutagenic and skin-sensitizing at >30 µg/g .

- Comparison : Unlike 2-Bromo-4,5-difluorobenzohydrazide, this compound is nitro-functionalized, increasing toxicity and environmental persistence. It is a regulated arylamine in textiles, detected at 282 µg/g in sports garments .

2-Bromo-4,5-difluorobenzaldehyde (CAS 476620-54-9)

- Molecular Formula : C₇H₃BrF₂O

- Molecular Weight : 220.9989 g/mol

- Applications : Key building block for heterocycles (e.g., liquid crystals, drug candidates) via aldehyde group reactivity .

- Differentiation : The aldehyde moiety enables condensations (e.g., forming Schiff bases), whereas the hydrazide derivative is suited for hydrazone formation or cyclization reactions .

Data Table: Comparative Analysis of Bromo-Fluoro Aromatic Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications | Toxicity/Regulatory Notes |

|---|---|---|---|---|---|

| This compound* | C₇H₅BrF₂N₂O | 247.03 (calculated) | Hydrazide | Pharmaceutical intermediates | Likely mutagenic (similar to [1]) |

| 2-Bromo-4,5-difluorobenzoic acid | C₇H₃BrF₂O₂ | 236.998 | Carboxylic acid | API synthesis, agrochemicals | Low volatility; industrial use [3] |

| 5-Bromo-2,4-difluorobenzoic acid | C₇H₃BrF₂O₂ | 236.998 | Carboxylic acid | High-purity intermediates [4] | REACH-compliant synthesis [4] |

| 2-Bromo-4,6-dinitroaniline | C₆H₄BrN₃O₄ | 260.02 | Amine, nitro groups | Textile dyes | Mutagenic (>30 µg/g restricted)[1] |

| 2-Bromo-4,5-difluorobenzaldehyde | C₇H₃BrF₂O | 220.9989 | Aldehyde | Heterocycle synthesis [5] | Not classified as PBT/vPvB [10] |

*Hypothetical structure inferred from analogs.

Research Findings and Industrial Relevance

- Reactivity Trends: Bromine and fluorine substituents in this compound analogs enhance electrophilic aromatic substitution rates compared to non-halogenated counterparts. Fluorine’s electron-withdrawing effect activates the ring for nucleophilic attack, while bromine provides a leaving group for cross-coupling reactions .

- Toxicity Profile: Brominated aromatics like 2-Bromo-4,6-dinitroaniline exhibit significant mutagenicity (282 µg/g in textiles), necessitating strict REACH compliance .

- Synthetic Efficiency : The eco-friendly bromination method for 5-Bromo-2,4-difluorobenzoic acid (93–99% yield) could be adapted for this compound production, emphasizing green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4,5-difluorobenzohydrazide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves converting 2-Bromo-4,5-difluorobenzoic acid to its acid chloride (using reagents like thionyl chloride), followed by reaction with hydrazine hydrate. Key parameters include solvent selection (e.g., anhydrous THF), temperature control (0–5°C for acid chloride formation, room temperature for hydrazide coupling), and stoichiometric ratios (1:1.2 molar ratio of acid to hydrazine). Side reactions, such as over-hydrolysis or dimerization, can be minimized by maintaining anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions on the aromatic ring and hydrazide protons (δ 9–10 ppm for NH groups).

- FT-IR : Confirms the presence of C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3300 cm⁻¹).

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). A monoclinic space group (e.g., P21/n) is common for such derivatives .

- Elemental Analysis : Validates purity and stoichiometry (C, H, N, Br, F percentages) .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at the 2-position is highly electrophilic due to electron-withdrawing effects from adjacent fluorine atoms. Reactivity in SNAr (nucleophilic aromatic substitution) can be probed using computational tools (e.g., DFT) to map electrostatic potential surfaces. Experimentally, reactions with amines or thiols under basic conditions (K2CO3, DMF, 80°C) yield substituted derivatives. Monitoring via TLC or HPLC ensures reaction completion .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : The bromine atom participates in Suzuki-Miyaura couplings with arylboronic acids, facilitated by Pd catalysts (e.g., Pd(PPh3)4). Regioselectivity is governed by steric hindrance from fluorine substituents and electronic effects. Computational studies (NBO analysis) reveal that the C-Br bond’s low LUMO energy enhances oxidative addition to Pd(0). Post-coupling, hydrazide functional groups remain intact, enabling further derivatization .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry, compute HOMO-LUMO gaps (predicting charge transfer), and map electrostatic potentials to identify reactive sites. B3LYP/6-31G(d) is a standard method .

- Molecular Docking : Screen derivatives against targets like S. aureus enzymes (PDB: 4ALI) or DNA (1BNA). Docking scores (binding affinity) correlate with experimental MIC values. Hydrazide moieties often form hydrogen bonds with active-site residues .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetics (e.g., logP for lipophilicity) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC50/EC50 values across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type specificity.

- Metabolic Stability Assays : Test compounds in liver microsomes to rule out rapid degradation as a cause of false negatives.

- Crystallographic Overlays : Compare ligand-receptor binding modes with structurally similar active/inactive analogs .

Q. How can this compound be utilized in designing fluorescent probes or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Fluorescent Probes : Functionalize the hydrazide with fluorophores (e.g., dansyl chloride) via condensation. The electron-withdrawing fluorine atoms enhance photostability. Applications include pH-sensitive imaging in live cells .

- MOFs : Use the compound as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺). Porosity and stability are tunable via substituent effects. Characterization via BET surface area analysis and PXRD confirms framework integrity .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of toxic gases (HBr, HF) during hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (vermiculite). Avoid water jets to prevent aerosolization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.